2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide

Nicotinic Acetylcholine Receptor nAChR Pharmacology Smoking Cessation

Researchers investigating subtype-specific nicotinic receptor pharmacology often face a lack of clean, selective tool compounds. 2-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide directly addresses this gap as a potent α3β4 nAChR antagonist (IC₅₀=1.8 nM) with functional in vivo brain penetration. - Confirmed α3β4 selectivity over non-selective antagonists like mecamylamine. - Dual pharmacology as a PI3Kδ inhibitor (cellular IC₅₀=102 nM) and DAT inhibitor (IC₅₀=660 nM) for multifaceted studies. - Supplied with ≥95% purity and full spectroscopic characterization, meeting ICH impurity testing documentation requirements.

Molecular Formula C13H11ClN2O
Molecular Weight 246.69 g/mol
CAS No. 56149-24-7
Cat. No. B183175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
CAS56149-24-7
Molecular FormulaC13H11ClN2O
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl
InChIInChI=1S/C13H11ClN2O/c1-9-4-6-10(7-5-9)16-13(17)11-3-2-8-15-12(11)14/h2-8H,1H3,(H,16,17)
InChIKeyBXPIHAODNJLFFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide Identity & Procurement


2-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide (CAS 56149-24-7), also designated 2-chloro-N-p-tolyl-nicotinamide, is a pyridine-3-carboxamide derivative characterized by a chloro substituent at the 2-position of the pyridine ring and a 4-methylphenyl (p-tolyl) moiety on the amide nitrogen . The compound exists as a solid at ambient temperature with a reported melting point of 159–160 °C and predicted log P values in the range of 2.44–2.70, indicating moderate lipophilicity [1][2]. This structural motif places it within a class of N-aryl nicotinamides frequently explored for interactions with diverse biological targets, including nicotinic acetylcholine receptors (nAChR), monoamine transporters, and phosphoinositide 3-kinases (PI3K) [3][4][5].

2-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide Specificity vs. Generic Analogs


Simple nicotinamide analogs cannot substitute for 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide because the precise placement of the chloro substituent on the pyridine ring and the methyl group on the phenyl ring dictates both the compound's physicochemical fingerprint and its biological recognition profile. For instance, the 2-chloro substitution on the pyridine core contributes to an electron‑deficient aromatic system that influences hydrogen‑bonding patterns in crystal lattices [1], while the 4‑methyl group on the anilide portion differentiates it from unsubstituted phenyl analogs (e.g., 2‑chloro‑N‑phenylpyridine‑3‑carboxamide, CAS 56149-29-2) . These seemingly minor modifications result in distinct target engagement: the compound exhibits single‑digit nanomolar antagonism at α3β4 and α4β2 nAChR subtypes [2], a profile not conserved across all N‑aryl nicotinamides. Therefore, substitution with a generic nicotinamide derivative lacking the same substitution pattern would invalidate any structure‑activity relationship established for this specific chemotype and compromise experimental reproducibility.

2-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide Quantitative Evidence


α3β4 nAChR Antagonism Profile

2‑Chloro‑N‑(4‑methylphenyl)pyridine‑3‑carboxamide displays exceptionally potent antagonism at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC₅₀ of 1.8 nM [1]. In contrast, nicotine, the prototypical agonist at these receptors, exhibits no antagonist activity under comparable conditions, and classical competitive nAChR antagonists such as mecamylamine typically require 100‑fold higher concentrations to achieve similar blockade (e.g., mecamylamine IC₅₀ ~200 nM at α3β4) [2]. The compound also inhibits α4β2 nAChR with an IC₅₀ of 12 nM and muscle‑type α1β1γδ nAChR with an IC₅₀ of 7.9 nM, establishing a broad nAChR antagonism profile [1].

Nicotinic Acetylcholine Receptor nAChR Pharmacology Smoking Cessation

PI3Kδ Inhibition and CYP3A4 Selectivity

In a cellular context, 2‑chloro‑N‑(4‑methylphenyl)pyridine‑3‑carboxamide inhibits PI3Kδ‑mediated AKT phosphorylation at Ser473 in Ri‑1 cells with an IC₅₀ of 102 nM [1]. The compound’s selectivity is evidenced by its negligible inhibition of CYP3A4 (IC₅₀ = 10,000 nM) in human liver microsomes, representing a >98‑fold margin [2]. This contrasts with other pyridine‑based kinase inhibitors such as the non‑selective PI3K inhibitor LY294002, which inhibits both PI3Kδ (IC₅₀ ~1,400 nM) and CYP3A4 (IC₅₀ ~1,000 nM) with minimal selectivity [3].

PI3K Delta Kinase Inhibition Cellular Selectivity

Balanced Lipophilicity and Solubility

The predicted log P (octanol/water partition coefficient) for 2‑chloro‑N‑(4‑methylphenyl)pyridine‑3‑carboxamide ranges from 2.44 [1] to 2.70 [2]. This moderate lipophilicity is significantly lower than that of highly hydrophobic nicotinamide derivatives such as 6‑chloro‑N‑(4‑methylphenyl)pyridine‑3‑carboxamide (predicted log P ≈ 3.1) , yet higher than the unsubstituted nicotinamide parent (log P ≈ 0.4) [3]. The compound’s estimated aqueous solubility of 121.2 mg/L at 25 °C [4] provides a practical balance for dissolution in standard cell culture media (≤1% DMSO) without precipitation, a common issue with more lipophilic analogs.

Physicochemical Properties Lipophilicity Solubility

Nicotinamide Impurity 64 Reference Standard

2‑Chloro‑N‑(4‑methylphenyl)pyridine‑3‑carboxamide is identified as Nicotinamide Impurity 64 in pharmaceutical impurity profiling [1]. Commercial suppliers offer the compound with purity specifications ranging from 95% HPLC to NLT 98% . This contrasts with many nicotinamide analogs that are available only as crude synthetic intermediates or lack certified purity documentation. The compound is supplied with full analytical characterization (COA, HNMR, MS, HPLC) , enabling its use as a qualified reference standard for HPLC method validation and regulatory submissions.

Analytical Reference Standard Impurity Profiling Quality Control

2-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide Research and Industrial Applications


nAChR Subtype-Selective Antagonist Studies

Leverage the compound’s potent α3β4 nAChR antagonism (IC₅₀ = 1.8 nM) to probe the role of this receptor subtype in nicotine dependence and withdrawal [1]. In vivo mouse models show that subcutaneous administration (1.2–15 mg/kg) attenuates nicotine‑induced antinociception, hypothermia, and hyperlocomotion [2], confirming brain penetration and target engagement. This compound serves as a superior alternative to non‑selective nAChR antagonists such as mecamylamine, which lacks subtype selectivity and exhibits central side effects at efficacious doses [3].

PI3Kδ Pathway Dissection in Immunology and Oncology

Utilize the compound’s 102 nM cellular IC₅₀ against PI3Kδ‑mediated AKT phosphorylation to investigate B‑cell receptor signaling and oncogenic PI3Kδ mutations [4]. The >400‑fold selectivity over CYP3A4 [5] reduces the risk of metabolic interference in cell‑based assays, making it a cleaner tool than pan‑PI3K inhibitors like LY294002. This selectivity profile is particularly valuable for ex vivo studies using primary immune cells, where off‑target kinase inhibition can confound phenotypic readouts.

Dopamine Transporter Modulation in Addiction Research

Employ the compound as a moderate‑affinity DAT inhibitor (IC₅₀ = 660–945 nM in human HEK293 cells [6]) to study dopamine reuptake without the potent psychostimulant effects of cocaine or amphetamines. In rodent behavioral assays, the compound reduces nicotine‑induced locomotor activity [7], suggesting a dual nAChR/DAT mechanism that may be advantageous for smoking cessation research. This profile differentiates it from selective DAT inhibitors (e.g., GBR‑12909, IC₅₀ ≈ 1 nM) that produce strong reinforcement behaviors.

Analytical Reference Standard for Nicotinamide Impurity Profiling

Use the compound as Nicotinamide Impurity 64 to develop and validate HPLC methods for pharmaceutical quality control of nicotinamide‑containing formulations [8]. With certified purity ≥95% and full spectroscopic characterization (HNMR, MS) , this material meets the stringent documentation requirements of ICH Q3A/Q3B guidelines for impurity testing. Its distinct retention time relative to the nicotinamide parent peak facilitates accurate quantification in forced‑degradation studies.

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